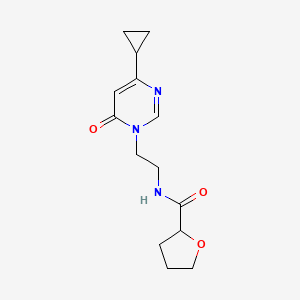

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development. This compound is synthesized using a specific method and has been found to have a mechanism of action that makes it useful in various biochemical and physiological processes.

Scientific Research Applications

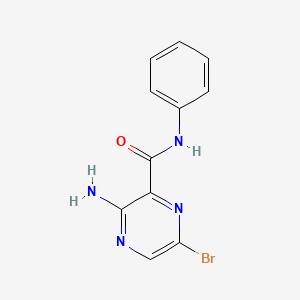

Synthesis and Anticancer Activity

A study discussed the synthesis of novel pyrazolopyrimidines derivatives and their evaluation as anticancer agents. These compounds were screened for their cytotoxic activities against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, showing promise as potential anticancer agents (Rahmouni et al., 2016).

Antiallergic Compounds

Research on 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides revealed potent antiallergic activity. These compounds were tested for their effectiveness in inhibiting allergic reactions in rats, showing significant antiallergic properties (Georgiev et al., 1987).

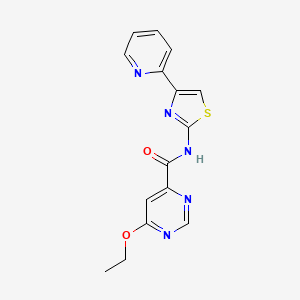

Antimicrobial Applications

A synthesis study of pyrimidinone and oxazinone derivatives fused with thiophene rings was conducted, aiming to explore their antimicrobial potential. These compounds displayed antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, indicating their potential use as antimicrobial agents (Hossan et al., 2012).

Molluscicidal Properties

Research into thiazolo[5,4-d]pyrimidines has uncovered their efficacy as molluscicides, targeting snails that are intermediate hosts for schistosomiasis. This suggests a potential application in controlling the spread of this parasitic disease (El-bayouki & Basyouni, 1988).

Mechanism of Action

Mode of Action

Other antimicrobial compounds often work by disrupting essential processes in the microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .

Biochemical Pathways

Without specific information on “N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide”, it’s difficult to say which biochemical pathways it affects. Antimicrobial compounds can affect a variety of pathways depending on their specific mode of action .

Pharmacokinetics

These properties can greatly influence a compound’s bioavailability and effectiveness .

Result of Action

If it is antimicrobial, it may result in the death of microbial cells .

Action Environment

The action of “N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide” could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability, efficacy, and action of the compound .

properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c18-13-8-11(10-3-4-10)16-9-17(13)6-5-15-14(19)12-2-1-7-20-12/h8-10,12H,1-7H2,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGYPPPJBSHTLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NCCN2C=NC(=CC2=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2385553.png)

![3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride](/img/structure/B2385557.png)

![(3As,7aS)-6-oxo-2,3,4,5,7,7a-hexahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B2385562.png)

![1-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one](/img/structure/B2385567.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385568.png)

![5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2385569.png)

![3-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2385573.png)